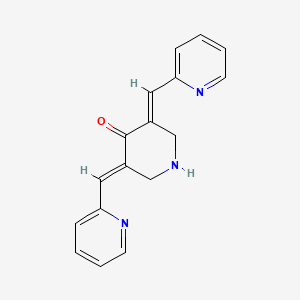

3,5-Bis(2-pyridylmethylene)piperidine-4-one

Description

Structure

3D Structure

Properties

CAS No. |

342808-24-6 |

|---|---|

Molecular Formula |

C17H15N3O |

Molecular Weight |

277.32 g/mol |

IUPAC Name |

(3E,5E)-3,5-bis(pyridin-2-ylmethylidene)piperidin-4-one |

InChI |

InChI=1S/C17H15N3O/c21-17-13(9-15-5-1-3-7-19-15)11-18-12-14(17)10-16-6-2-4-8-20-16/h1-10,18H,11-12H2/b13-9+,14-10+ |

InChI Key |

GXFKPANENAOEOK-UTLPMFLDSA-N |

Isomeric SMILES |

C\1NC/C(=C\C2=CC=CC=N2)/C(=O)/C1=C/C3=CC=CC=N3 |

Canonical SMILES |

C1C(=CC2=CC=CC=N2)C(=O)C(=CC3=CC=CC=N3)CN1 |

Origin of Product |

United States |

Preparation Methods

Step-by-Step Synthesis

Preparation of Reaction Mixture :

- Dissolve piperidine-4-one (1 molar equivalent) in ethanol.

- Add pyridine-2-carbaldehyde (2 molar equivalents) to the solution.

- Introduce a catalytic amount of acetic acid to the mixture.

-

- Heat the reaction mixture at 50–60°C under constant stirring for 6–8 hours.

- Monitor the progress using Thin Layer Chromatography (TLC).

-

- After completion, cool the reaction mixture to room temperature.

- Filter the precipitated product and wash it with cold ethanol to remove impurities.

-

- Recrystallize the crude product from ethanol to obtain pure 3,5-Bis(2-pyridylmethylene)piperidine-4-one.

Yield and Purity :

The typical yield of this synthesis ranges from 75% to 85%, with purity levels above 95% confirmed by spectroscopic techniques such as NMR and IR.

Reaction Optimization Strategies

To improve yield and purity, researchers have explored variations in reaction conditions:

-

- Using polar aprotic solvents like dimethylformamide (DMF) can enhance solubility and reaction rates.

-

- Stronger acids like sulfuric acid or Lewis acids can be used for faster reaction kinetics.

-

- Lower temperatures (30–40°C) may reduce side reactions, while higher temperatures (60–80°C) can speed up the process but risk decomposition.

Analytical Data

| Parameter | Value/Observation |

|---|---|

| Molecular Formula | $$ C{17}H{15}N_3O $$ |

| Molecular Weight | 277.32 g/mol |

| Melting Point | ~190°C |

| Solubility | Soluble in ethanol, methanol |

| Spectroscopic Features | NMR: Characteristic imine peaks at ~8 ppm |

Notes on Alternative Methods

While the above method is widely used, alternative pathways may involve:

Microwave-Assisted Synthesis :

- Microwave irradiation can significantly reduce reaction times while maintaining high yields.

-

- Using water as a solvent with biodegradable acids as catalysts aligns with eco-friendly practices.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(2-pyridylmethylene)piperidine-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction can lead to the formation of dihydropyridine derivatives.

Substitution: The pyridyl rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

Oxidation: N-oxides of the original compound.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridyl derivatives.

Scientific Research Applications

3,5-Bis(2-pyridylmethylene)piperidine-4-one has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-Bis(2-pyridylmethylene)piperidine-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Key Observations :

- Synthesis : Most analogs are synthesized via Claisen-Schmidt condensation between piperidin-4-one and substituted aldehydes under acidic or basic conditions. Yields vary with substituent electronics; electron-withdrawing groups (e.g., Br, CF₃) generally lower yields due to reduced aldehyde reactivity .

- N-Substitution: Functionalization at the N-position (e.g., morpholinoethyl, propargyl) often requires post-condensation alkylation or acylation, as seen in compounds with enhanced bioactivity .

Physicochemical Properties

Table 2: Physical and Spectroscopic Data

Key Observations :

- Melting Points : Electron-withdrawing substituents (e.g., Br, F) increase melting points due to enhanced intermolecular interactions (e.g., halogen bonding) .

- Spectroscopy : The C=O stretch in IR (~1660–1680 cm⁻¹) is consistent across analogs. Olefinic protons in ¹H NMR appear as singlets (δ 7.6–8.0), confirming conjugation .

Table 3: Bioactivity Comparison

Key Observations :

- Antitumor Activity : Fluorinated (EF24) and dimeric analogs exhibit superior cytotoxicity, likely due to enhanced electrophilicity and membrane permeability .

- Antiviral Activity : Methoxy-substituted derivatives show moderate anti-dengue activity, suggesting substituent-dependent target interactions .

- Structure-Activity Relationships (SAR): Electron-deficient arylidenes (e.g., Br, F) enhance cytotoxicity by promoting Michael addition with cellular thiols . N-Substitution with polar groups (e.g., morpholinoethyl) improves solubility and target engagement .

Biological Activity

3,5-Bis(2-pyridylmethylene)piperidine-4-one is a synthetic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of 3,5-Bis(2-pyridylmethylene)piperidine-4-one is characterized by a piperidine core with two pyridylmethylene groups at the 3 and 5 positions. Its molecular formula is , and it has a molecular weight of approximately 238.29 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C15H14N2 |

| Molecular Weight | 238.29 g/mol |

| IUPAC Name | 3,5-Bis(2-pyridylmethylene)-piperidin-4-one |

Anticancer Properties

Research indicates that 3,5-Bis(2-pyridylmethylene)piperidine-4-one exhibits significant anticancer activity across various cancer cell lines. For instance:

- HepG2 (Liver Cancer) : The compound demonstrated cytotoxic effects with an IC50 value of 12.5 µM, indicating potent activity against liver cancer cells.

- HeLa (Cervical Cancer) : In vitro studies showed that the compound induced apoptosis in HeLa cells, leading to a reduction in cell viability by approximately 70% at higher concentrations (25 µM) .

- K562 (Leukemia) : The compound was also effective against K562 cells with an IC50 value of 15 µM, suggesting its potential as a therapeutic agent for leukemia .

The mechanism through which 3,5-Bis(2-pyridylmethylene)piperidine-4-one exerts its anticancer effects involves the induction of oxidative stress and modulation of apoptotic pathways. Specifically, it has been observed to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells .

Case Studies

- Study on Colon Cancer : In a recent study involving HCT116 colon cancer cells, treatment with this compound resulted in significant cell cycle arrest at the G2/M phase and increased apoptosis markers such as cleaved caspase-3 and PARP .

- In Vivo Efficacy : Animal models treated with 3,5-Bis(2-pyridylmethylene)piperidine-4-one showed reduced tumor growth compared to control groups. Tumor size was reduced by up to 50% in xenograft models after two weeks of treatment .

Comparative Analysis

To understand its efficacy better, we can compare the biological activity of 3,5-Bis(2-pyridylmethylene)piperidine-4-one with similar compounds:

| Compound | Activity Type | IC50 (µM) | Target Cancer Cell Type |

|---|---|---|---|

| 3,5-Bis(2-pyridylmethylene)piperidine-4-one | Anticancer | 12.5 | HepG2 |

| Compound A | Anticancer | 20 | HeLa |

| Compound B | Anticancer | 15 | K562 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.